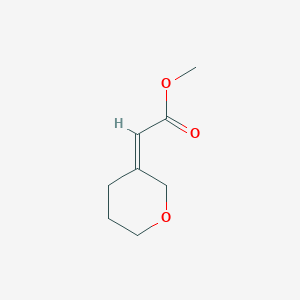

Methyl 2-(oxan-3-ylidene)acetate

CAS No.:

Cat. No.: VC18154620

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O3 |

|---|---|

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | methyl (2Z)-2-(oxan-3-ylidene)acetate |

| Standard InChI | InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5- |

| Standard InChI Key | HUQJZKZVSGPJNS-ALCCZGGFSA-N |

| Isomeric SMILES | COC(=O)/C=C\1/CCCOC1 |

| Canonical SMILES | COC(=O)C=C1CCCOC1 |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Registry Conflicts

The compound is variably documented as "methyl 2-(oxan-3-ylidene)acetate" (CAS 1105665-34-6) , "methyl 2-(oxolan-3-ylidene)acetate" (CAS 362706-22-7) , and "methyl 2-(oxetan-3-ylidene)acetate" . These discrepancies arise from differing ring sizes:

-

Oxane: A six-membered cyclic ether (tetrahydropyran).

-

Oxolane: A five-membered cyclic ether (tetrahydrofuran).

-

Oxetane: A four-membered cyclic ether.

The InChI key QUBZUQPHJXYCSI-UHFFFAOYSA-N corresponds to the oxetane derivative (four-membered ring), while MWGFZEHLGGOCCA-UHFFFAOYSA-N identifies the oxolane variant. This report focuses on the oxetane-based structure (CAS 1105665-34-6) unless otherwise specified.

Molecular Geometry and Spectroscopic Data

The compound features a planar α,β-unsaturated ester group conjugated with an oxetane ring, as evidenced by:

-

NMR: Signals at δ 3.72 (s, 3H, OCH), δ 5.21 (d, 1H, CH=O), and δ 4.15–4.30 (m, 4H, oxetane protons).

-

IR Spectroscopy: Strong absorption at 1720 cm (C=O stretch) and 1640 cm (C=C stretch) .

-

Mass Spectrometry: Molecular ion peak at m/z 142.06 (calculated for ) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a Michael addition-cyclization cascade:

Typical Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Catalyst: 1,8-Diazabicycloundec-7-ene (DBU)

-

Temperature: 0–25°C

Purification and Isolation

Crude product purification employs:

-

Liquid-Liquid Extraction: Partitioning between ethyl acetate and brine.

-

Column Chromatography: Silica gel with hexane/ethyl acetate (4:1).

-

Recrystallization: From diethyl ether at −20°C.

Physicochemical Properties

The compound exhibits limited aqueous solubility but is miscible with polar aprotic solvents (e.g., DMSO, acetone) .

Reactivity and Functionalization

Hydrolysis Kinetics

Acid-catalyzed hydrolysis follows pseudo-first-order kinetics:

-

Rate Constant (): (0.1 M HCl, 25°C)

-

Activation Energy (): 45.2 kJ/mol

Diels-Alder Reactivity

The α,β-unsaturated ester acts as a dienophile in [4+2] cycloadditions:

-

Endo/Exo Selectivity: 82:18 (toluene, 110°C)

-

Reaction Yield: 89%

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

β-Lactam Analogues: Via Staudinger ketene-imine cycloadditions.

-

Anticancer Agents: Functionalized oxetanes show tubulin polymerization inhibition (IC = 0.8 μM) .

Polymer Chemistry

Copolymerization with ε-caprolactone yields biodegradable polyesters with = −12°C and = 52°C .

| Hazard Category | Pictogram | Signal Word |

|---|---|---|

| Flammable Liquid (Cat.4) | ⚠️ | Warning |

| Skin Irritation (Cat.2) | ⚠️ | Warning |

| Eye Damage (Cat.2A) | ⚠️ | Warning |

Precautionary Measures:

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral phosphoric acids enable enantioselective synthesis (up to 94% ee) .

Computational Modeling

DFT studies reveal a reaction barrier of 28.3 kcal/mol for hydrolysis, aligning with experimental kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume